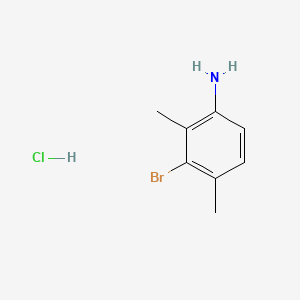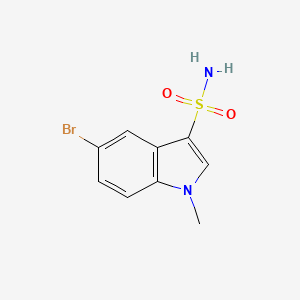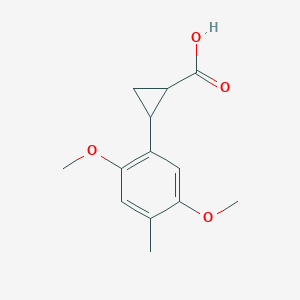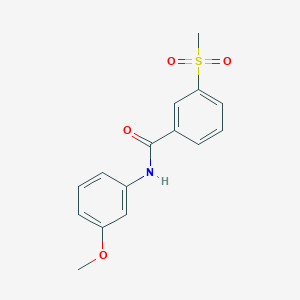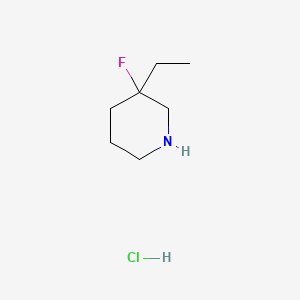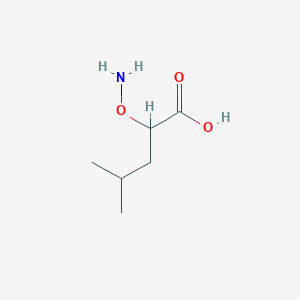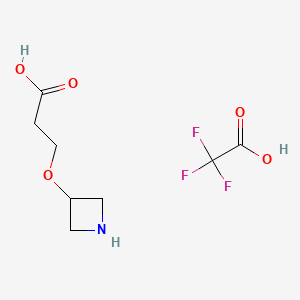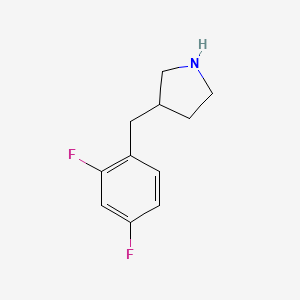
3-(2,4-Difluorobenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorobenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorobenzyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorinated benzyl group or the pyrrolidine ring.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
3-(2,4-Difluorobenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies to understand the role of fluorinated compounds in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorobenzyl)oxypyrrolidine
- 4-(2,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
- 2,4-Difluorobenzylamine
Uniqueness
3-(2,4-Difluorobenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,4-difluorobenzyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2 |
InChI Key |
ZRWZJYCTXIKEES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


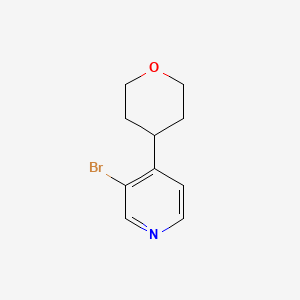
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
